Cas no 198210-86-5 (3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine structure](https://ja.kuujia.com/scimg/cas/198210-86-5x500.png)
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine 化学的及び物理的性質
名前と識別子
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- 3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine
- 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine
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- インチ: 1S/C15H22N2/c16-15-13-7-4-8-14(15)11-17(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2
- InChIKey: YMIGMRDJEJTYKY-UHFFFAOYSA-N
- ほほえんだ: N1(CC2C=CC=CC=2)CC2CCCC(C1)C2N
計算された属性
- せいみつぶんしりょう: 230.178298710 g/mol
- どういたいしつりょう: 230.178298710 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 29.3
- ぶんしりょう: 230.35
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04821-5g |
(3-benzyl-3-aza-bicyclo[3.3.1]non-9-yl)-amine |
198210-86-5 | 95% | 5g |
$2058 | 2023-09-07 |
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine 関連文献
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amineに関する追加情報
Research Brief on 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine (CAS: 198210-86-5): Recent Advances and Applications
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine (CAS: 198210-86-5) is a bicyclic amine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. Recent studies have explored its role as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and infectious diseases. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and emerging applications.
The compound's bicyclic framework, which combines a rigid azabicyclo[3.3.1]nonane core with a benzyl substituent, offers a promising template for drug design. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine exhibits high affinity for sigma-1 and sigma-2 receptors, making it a potential candidate for the treatment of neuropathic pain and neurodegenerative diseases such as Alzheimer's. The study utilized molecular docking and in vitro assays to validate its binding properties, revealing a Ki value of 12 nM for sigma-1 receptors.
In addition to its CNS applications, recent research has explored the compound's antimicrobial potential. A 2024 preprint on bioRxiv reported that derivatives of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine showed potent activity against drug-resistant strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. The authors attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays.
The synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine has also seen advancements. A novel catalytic asymmetric synthesis route was developed in 2023, employing a chiral palladium catalyst to achieve enantiomeric excess (ee) of >95%. This method, published in Organic Letters, significantly improves the scalability and purity of the compound, addressing previous challenges in racemization during large-scale production.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine derivatives. A recent pharmacokinetic study highlighted its moderate blood-brain barrier permeability (brain/plasma ratio of 0.3) and rapid hepatic metabolism, which may limit its clinical utility. Researchers are now focusing on structural modifications, such as fluorination or prodrug strategies, to enhance its bioavailability and metabolic stability.
In conclusion, 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine represents a compelling case study in structure-based drug discovery. Its dual applications in CNS and antimicrobial therapeutics, coupled with improved synthetic methodologies, position it as a valuable scaffold for future drug development. Ongoing research aims to translate these findings into preclinical candidates, with particular emphasis on overcoming current pharmacokinetic limitations.
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